molecular formula C5H12ClN B1591356 1-Cyclopropylethylamine hydrochloride CAS No. 42390-64-7

1-Cyclopropylethylamine hydrochloride

Cat. No.: B1591356
CAS No.: 42390-64-7
M. Wt: 121.61 g/mol
InChI Key: WZWFMMNJURDPFP-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification within Amine Chemistry

1-Cyclopropylethylamine hydrochloride is systematically known as 1-cyclopropylethanamine (B155062) hydrochloride according to IUPAC nomenclature. nih.gov It is classified as a primary amine, characterized by an amino group (-NH2) attached to a secondary carbon atom, which is also bonded to a cyclopropyl (B3062369) ring and a methyl group. The hydrochloride designation indicates that it is the salt formed from the reaction of the basic amine with hydrochloric acid. nih.gov This conversion to a salt is a common practice to improve the compound's stability and solubility in certain solvents. researchgate.net

Table 1: Nomenclature and Chemical Identifiers

Identifier TypeValue
IUPAC Name 1-cyclopropylethanamine;hydrochloride nih.gov
CAS Number 42390-64-7 nih.gov
Molecular Formula C5H12ClN nih.gov
Molecular Weight 121.61 g/mol nih.gov
InChI Key WZWFMMNJURDPFP-UHFFFAOYSA-N nih.gov
Synonyms 1-cyclopropylethanamine HCl, a-Methyl-cyclopropanemethanamine HCl chemicalbook.com

Significance in Modern Chemical Synthesis and Related Disciplines

The significance of this compound in modern chemical synthesis lies primarily in its utility as a versatile intermediate. The cyclopropylamine (B47189) moiety is a key structural feature in a range of biologically active molecules. longdom.org Its incorporation into larger molecular frameworks can influence physicochemical properties such as metabolic stability and receptor binding affinity.

In medicinal chemistry, derivatives of cyclopropylamines are integral to the design of therapeutic agents, including certain antidepressants and antiviral compounds. longdom.org The rigid structure of the cyclopropane (B1198618) ring can provide a conformational constraint that is beneficial for drug-receptor interactions. In the agrochemical sector, compounds derived from cyclopropylamines are utilized in the development of novel herbicides, fungicides, and insecticides. longdom.org The reactivity of the amine group allows for a variety of chemical transformations, making it a valuable precursor for creating diverse chemical libraries for screening purposes.

Historical Context of Research and Development

Research into small-molecule amines, including those with cyclic substituents, has been a continuous effort in organic chemistry. The development of synthetic routes to compounds like 1-cyclopropylethylamine has been driven by the pursuit of novel molecular scaffolds for various applications. One of the established methods for preparing primary amines from carboxylic acids is the Curtius degradation, a versatile reaction that has been applied to the synthesis of complex amine structures. nih.govresearchgate.net The synthesis of related structures, such as (1-cyclopropyl)cyclopropylamine hydrochloride, has been achieved through a multi-step process starting from commercially available materials, indicating a developed understanding of the synthetic pathways for this class of compounds. nih.gov The preparation of amine hydrochlorides by treating the amine with a solution of hydrogen chloride in an organic solvent like diethyl ether is a standard and well-documented procedure. researchgate.netnih.gov

Current Research Landscape and Emerging Trends

The current research landscape involving this compound and related structures continues to be active, particularly in the fields of pharmaceutical and agrochemical discovery. Recent patent literature indicates a growing interest in 1-substituted 1,1'-bicyclopropyl derivatives, where the (1-cyclopropyl)cyclopropylamine moiety is a key building block. nih.gov These compounds have shown potential as agents for treating hepatitis C and as pest control agents. nih.gov

Emerging trends point towards the development of more efficient and scalable synthetic methods for producing cyclopropylamine derivatives. Green chemistry principles are also beginning to influence the synthesis of such compounds, with a focus on using biocatalysts and renewable starting materials to create more environmentally friendly processes. longdom.org The continued exploration of the chemical space around the cyclopropylamine scaffold is expected to yield new compounds with valuable biological activities.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Physical State Solid chemicalbook.comcymitquimica.com
Color White to Off-White chemicalbook.com
Melting Point 178-180 °C chemicalbook.com
Solubility Soluble in DMSO (sparingly, heated, sonicated), Methanol (slightly) chemicalbook.com
Stability Hygroscopic chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFMMNJURDPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585816
Record name 1-Cyclopropylethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42390-64-7
Record name 1-Cyclopropylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylethylamine hydrochloride
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Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Pathways

The asymmetric synthesis of chiral amines can be achieved through several biocatalytic methods, including the kinetic resolution of racemic mixtures, asymmetric synthesis from prochiral ketones, and deracemization of racemic amines. mdpi.com ω-Transaminases (ω-TAs) are particularly valuable enzymes for these transformations due to their ability to catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, producing chiral amines with high stereoselectivity. mdpi.commdpi.com

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely used strategy for separating racemic compounds. nih.govmdpi.commdpi.com In the context of 1-cyclopropylethylamine, this involves using an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically pure counterpart.

Application of (S)-Amine Transaminases from Bacillus megaterium

Screening of various microbial strains has identified (S)-specific amine transaminases from Bacillus megaterium as highly effective for the kinetic resolution of racemic amines. confex.comresearchgate.net Specifically, Bacillus megaterium strain SC6394 was found to possess the desired activity for resolving racemic 1-cyclopropylethylamine to produce the (R)-enantiomer. confex.comresearchgate.net This (S)-selective transaminase preferentially deaminates the (S)-enantiomer of 1-cyclopropylethylamine, leaving the (R)-enantiomer unreacted and thus isolating it from the mixture. confex.comresearchgate.net The transaminase from B. megaterium SC6394 has been utilized in the synthesis of (R)-1-cyclopropylethylamine, an important intermediate for corticotropin-releasing factor (CRF-1) antagonists. researchgate.net

Role of Pyruvate as Amino Acceptor and Pyridoxal Phosphate as Cofactor in Transamination

The transamination reaction catalyzed by the enzyme from Bacillus megaterium SC6394 is dependent on specific co-substrates and cofactors. confex.comresearchgate.net The reaction mechanism requires pyruvate to act as the amino acceptor. confex.comresearchgate.net The enzyme also necessitates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor to facilitate the amino group transfer. confex.comebi.ac.uk

The catalytic cycle follows a ping-pong-bi-bi kinetic mechanism. mdpi.com In the first step, the PLP, which is bound to a lysine residue in the enzyme's active site, accepts the amino group from the amine substrate (e.g., (S)-1-cyclopropylethylamine). mdpi.commdpi.com This converts PLP into pyridoxamine phosphate (PMP) and releases the corresponding ketone (acetylcyclopropane). mdpi.com In the second step, the amino group from PMP is transferred to the amino acceptor, pyruvate, which is converted to L-alanine, regenerating the PLP cofactor for the next catalytic cycle. mdpi.comnih.gov This process is essential for the continuous enzymatic resolution.

Biocatalytic Production of (R)-1-Cyclopropylethylamine

The practical application of the (S)-amine transaminase from Bacillus megaterium has been demonstrated in the biocatalytic production of (R)-1-cyclopropylethylamine. confex.comresearchgate.net Initial production batches were successfully carried out using whole cells of Bacillus megaterium SC6394. confex.comresearchgate.net This process leverages the kinetic resolution of racemic 1-cyclopropylethylamine, where the (S)-enantiomer is selectively consumed by the enzyme, resulting in the accumulation of the desired (R)-enantiomer. confex.com The use of recombinant E. coli cells expressing the cloned transaminase gene from B. megaterium has also been employed, achieving a 42% isolated yield and an enantiomeric excess (e.e.) of 99% for the final product. researchgate.net

Table 1: Biocatalytic Resolution for (R)-1-Cyclopropylethylamine Production

Biocatalyst Substrate Product Yield Enantiomeric Excess (e.e.)
Engineering of Robust ω-Transaminases for Asymmetric Amination

While naturally occurring ω-transaminases are effective, their industrial application can be limited by factors such as low catalytic efficiency towards bulky substrates, poor stability under process conditions, and narrow substrate scope. mdpi.comnih.gov To overcome these limitations, protein engineering techniques like directed evolution and structure-guided rational design are employed to create more robust and efficient enzymes. mdpi.comfrontiersin.org These advancements have led to the development of engineered ω-transaminases with significantly improved performance for the synthesis of bulky chiral amines. mdpi.com Engineering efforts often focus on modifying the substrate-binding pockets and tunnels to better accommodate non-native substrates, thereby enhancing catalytic activity and substrate promiscuity. nih.gov Such engineered biocatalysts are crucial for developing economically viable and green manufacturing processes for chiral amines. mdpi.commanufacturingchemist.com

Deracemization Strategies for Optically Active Amine Compounds

A significant limitation of kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. mdpi.com Deracemization strategies have been developed to overcome this boundary, enabling theoretical conversions of up to 100%. mdpi.comresearchgate.net This approach typically involves a one-pot, two-step cascade reaction using two stereocomplementary ω-transaminases. mdpi.commdpi.com

In the first step, one enantiomer of the racemic amine is selectively deaminated by the first transaminase (e.g., an (S)-selective TA) to form the corresponding prochiral ketone, which is an example of kinetic resolution. mdpi.comresearchgate.net In the second step, the ketone intermediate is then asymmetrically aminated by a second, enantiocomplementary transaminase (e.g., an (R)-selective TA) to form the desired amine enantiomer. mdpi.comresearchgate.net This effectively converts the unwanted enantiomer into the desired one, pushing the reaction to completion. mdpi.com This method allows for the production of either the (R) or (S) enantiomer in high enantiomeric excess and yield, depending on the order in which the complementary enzymes are used. mdpi.comresearchgate.net

Racemic Synthesis Routes

Reductive amination, also known as reductive alkylation, is a highly versatile and common method for synthesizing amines from carbonyl compounds. mdma.ch For the synthesis of 1-cyclopropylethylamine, this process begins with the reaction of cyclopropyl (B3062369) methyl ketone with an amine source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This can be performed directly in a one-pot reaction by combining the ketone, amine source, and a selective reducing agent. mdma.ch

A standard procedure for the direct reductive amination of a ketone to a primary amine involves using an ammonia surrogate, such as ammonium (B1175870) acetate, and a reducing agent that is selective for the imine intermediate over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a suitable reagent for this transformation. mdma.ch The reaction proceeds by the initial formation of an imine from cyclopropyl methyl ketone and ammonia (generated from ammonium acetate). The imine is then preferentially reduced by sodium cyanoborohydride under weakly acidic to neutral conditions (pH 6-8), where the reduction of iminium ions is faster than the reduction of the ketone. mdma.ch This selectivity is crucial for the success of the one-pot reaction.

Several other reducing agents can be employed for the reductive amination of cyclopropyl methyl ketone, each with specific advantages.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent, often abbreviated as STAB, is a milder and highly selective reducing agent for reductive aminations. organic-chemistry.orgnih.gov It is particularly effective for reactions involving ketones and can be used with weakly basic amines. mdma.ch A key advantage of STAB is that it does not readily reduce ketones or aldehydes under neutral or weakly acidic conditions, making it ideal for direct, one-pot procedures where the carbonyl compound, amine, and reducing agent are mixed together. The reaction is typically carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), and acetic acid can be used as a catalyst for ketone reactions. organic-chemistry.orgnih.gov

Sodium Borohydride (NaBH₄): While a powerful reducing agent, sodium borohydride can reduce both the starting ketone and the intermediate imine. commonorganicchemistry.com To achieve selectivity, the reaction is often performed in a stepwise manner. First, the imine is formed by reacting cyclopropyl methyl ketone with the amine source, often in a solvent like methanol. Once imine formation is complete, NaBH₄ is added to reduce it to the final amine. organic-chemistry.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. orgsyn.org It is an economical and scalable option. The ketone and an ammonia source are subjected to a hydrogen atmosphere in the presence of the catalyst, leading to the formation and subsequent reduction of the imine.

Reducing AgentTypical Solvent(s)Key Features
Sodium Cyanoborohydride (NaBH₃CN)MethanolEffective at pH 6-8; selective for imine over ketone.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), THFMild and highly selective; tolerates acid-sensitive groups. organic-chemistry.orgnih.gov
Sodium Borohydride (NaBH₄)Methanol, EthanolRequires stepwise procedure (imine formation first). commonorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, MethanolEconomical and scalable; uses H₂ gas.

An effective strategy for producing enantiomerically enriched 1-cyclopropylethylamine involves a multi-step process using a chiral amine as an auxiliary. A scalable process has been developed using (S)-(-)-α-phenylethylamine. google.com This method comprises three main steps: condensation, reduction, and debenzylation. google.com

Condensation to form an Imine: Cyclopropyl methyl ketone is condensed with (S)-(-)-α-phenylethylamine. This reaction is typically facilitated by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), in a solvent like THF to form an intermediate imine. google.com

Reduction to a Secondary Amine: The resulting imine is then reduced to form a diastereomeric secondary amine. A reducing agent like sodium borohydride (NaBH₄) is used for this step. google.com

Debenzylation to the Primary Amine: The final step involves the removal of the α-phenylethyl group to yield the desired primary amine. This is achieved through catalytic hydrogenation, where the secondary amine is treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst. This cleaves the benzyl C-N bond, liberating (S)-1-cyclopropylethylamine. google.com

A representative procedure is detailed in the table below, based on a patented scalable synthesis. google.com

StepReactantsReagents/ConditionsProductYield
1. CondensationCyclopropyl methyl ketone, (S)-(-)-α-phenylethylamineTi(OiPr)₄, THF, 70°CIntermediate Imine(Not Isolated)
2. ReductionIntermediate ImineNaBH₄, 0°CN-((S)-1-Cyclopropylethyl)-N-((S)-1-phenylethyl)amine(Not Isolated)
3. DebenzylationIntermediate Secondary Amine10% Pd/C, H₂ (10 bar), Ethanol, 70°C(S)-1-Cyclopropylethylamine85%

Preparation from 2-Cyclopropylethylamine-1-C with Nitrous Acid (Historical Context)

In a historical context, the reaction of primary amines with nitrous acid has been a subject of study. The reaction of isotopically labeled 2-cyclopropylethylamine-1-¹⁴C with nitrous acid was investigated to understand the mechanistic pathways of deamination reactions involving cyclopropyl groups. Such reactions are known to proceed through diazonium ion intermediates, which are often unstable and can lead to a mixture of products, including alcohols and rearranged species. chemguide.co.uklibretexts.orgmsu.edukhanacademy.org This method is generally not employed for the direct synthesis of 1-cyclopropylethylamine due to the potential for complex product mixtures and rearrangements.

Synthesis from Cyclopropyl Acetylene

An alternative synthetic approach can be envisioned starting from cyclopropyl acetylene. This method would likely involve the hydroboration-oxidation of the terminal alkyne to yield the corresponding aldehyde, cyclopropylacetaldehyde. Subsequent reductive amination of this aldehyde, for instance, with ammonia and a reducing agent like sodium cyanoborohydride, would produce 1-cyclopropylethylamine. Finally, treatment with hydrochloric acid would yield the hydrochloride salt. Another potential route involves the hydroboration of cyclopropyl acetylene, followed by reaction with an aminating agent. acs.orgchemistrysteps.comkhanacademy.org

Proposed Reaction Scheme:

Hydroboration-Oxidation: Cyclopropyl Acetylene → Cyclopropylacetaldehyde

Reductive Amination: Cyclopropylacetaldehyde + NH₃/Reducing Agent → 1-Cyclopropylethylamine

Salt Formation: 1-Cyclopropylethylamine + HCl → 1-Cyclopropylethylamine hydrochloride

Derivatization and Functionalization Reactions

Nucleophilic Reactivity and Diverse Reaction Pathways

The nitrogen atom in 1-cyclopropylethylamine possesses a lone pair of electrons, rendering it nucleophilic. As a primary amine, it can participate in a wide array of reactions with electrophilic species. These reactions include, but are not limited to, nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form imines, which can be further reduced to secondary amines. It can also react with acyl chlorides and acid anhydrides to form amides. The reactivity of the amine is influenced by steric hindrance around the nitrogen atom and the electronic properties of the cyclopropyl group.

Alkylation Reactions

1-Cyclopropylethylamine can undergo N-alkylation reactions with various alkylating agents. For instance, reaction with alkyl halides, such as methyl iodide or ethyl bromoacetate, can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. The extent of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Over-alkylation is a common side reaction in the alkylation of primary amines. researchgate.netrsc.org

Table 3: Examples of Alkylating Agents for 1-Cyclopropylethylamine

Alkylating AgentProduct Type
Methyl IodideSecondary/Tertiary Amine, Quaternary Ammonium Salt
Ethyl BromoacetateN-alkylated amino ester
Benzyl BromideN-benzylated amine

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, characterized by the joining of two molecules with the concurrent elimination of a small molecule, such as water. For 1-cyclopropylethylamine, the primary amine group serves as a potent nucleophile, enabling it to participate in a variety of condensation reactions. These transformations are fundamental for building more complex molecular architectures. Key examples involving 1-cyclopropylethylamine include the formation of imines (Schiff bases) through reaction with aldehydes and ketones, and the synthesis of amides via reaction with carboxylic acids or their derivatives. These specific reactions are detailed in the subsequent sections.

Formation of Schiff Bases

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-cyclopropylethylamine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often catalyzed by acid), turning it into a good leaving group (water). The subsequent elimination of water and formation of the carbon-nitrogen double bond yields the Schiff base. nih.gov

A representative reaction is shown below:

Schiff Base Formation Reaction

Figure 1. General reaction scheme for the formation of a Schiff base from 1-cyclopropylethylamine and a generic aldehyde or ketone.

The table below provides examples of potential reactants and the corresponding Schiff base products.

1-CyclopropylethylamineCarbonyl ReactantSchiff Base Product Name
BenzaldehydeN-(1-cyclopropylethyl)-1-phenylmethanimine
AcetoneN-(1-cyclopropylethyl)propan-2-imine
CyclohexanoneN-(1-cyclopropylethyl)cyclohexan-1-imine

This is an interactive table. Click on the compound names for more information (placeholder).

Amidation Reactions

1-Cyclopropylethylamine readily undergoes amidation reactions with carboxylic acids and their derivatives (such as acyl chlorides and esters) to form N-(1-cyclopropylethyl) amides. These reactions are fundamental in peptide synthesis and the creation of various pharmacologically relevant molecules.

Reaction with Acyl Chlorides: The reaction with acyl chlorides is typically rapid and highly exothermic, proceeding via a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.infolibretexts.orgyoutube.comchemistrystudent.com The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide. youtube.com An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the hydrogen chloride byproduct. chemguide.co.uklibretexts.org

Reaction with Esters (Aminolysis): The aminolysis of esters is another route to amides. This reaction is often slower than with acyl chlorides and may require heating or catalysis. Biocatalysis, particularly with enzymes like lipases, has emerged as a powerful method for conducting these reactions under mild conditions and with high selectivity. mdpi.comacs.orgrsc.orgresearchgate.net Lipases can catalyze the acylation of amines using esters as acyl donors, a process that is highly valuable for the kinetic resolution of racemic amines. rsc.org

Acylating AgentCatalyst/ConditionsProduct Type
Carboxylic AcidDehydrating agent (e.g., DCC)N-substituted Amide
Acyl ChlorideBase (e.g., Triethylamine)N-substituted Amide
EsterHeat or Enzyme (e.g., Lipase)N-substituted Amide

This is an interactive table. Explore different reaction conditions.

Thiourea Formation

Thioureas are sulfur analogs of ureas and serve as important intermediates in the synthesis of various heterocyclic compounds and biologically active molecules. neliti.com N-substituted thioureas can be synthesized from 1-cyclopropylethylamine through several established methods.

A common approach involves the reaction of the primary amine with an isothiocyanate. This reaction is typically straightforward, involving the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group.

Alternatively, thioureas can be prepared from the amine hydrochloride salt by condensation with a thiocyanate salt, such as potassium or ammonium thiocyanate. nih.gov This method may involve the in situ formation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, which then reacts with the amine. mdpi.com Another strategy involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which can then be treated to yield the thiourea. nih.gov

A representative synthesis is the reaction with phenyl isothiocyanate:

Thiourea Formation Reaction

Figure 2. Synthesis of 1-(1-cyclopropylethyl)-3-phenylthiourea.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving 1-cyclopropylethylamine is crucial for optimizing reaction conditions and predicting product outcomes. The presence of the cyclopropyl group adjacent to the reactive amine center introduces unique electronic and steric factors that influence reaction pathways.

Reaction Kinetics Studies

Detailed kinetic studies on reactions involving 1-cyclopropylethylamine are particularly prominent in the field of biocatalysis, specifically in the enzymatic kinetic resolution of its racemic form. wikipedia.org In these processes, enzymes such as lipases are used to selectively acylate one enantiomer at a much higher rate than the other. rsc.orgresearchgate.net

The kinetics of these resolutions are typically studied by monitoring the substrate consumption and product formation over time using chiral chromatography techniques. mdpi.com The data allows for the determination of key parameters such as the initial reaction rates for each enantiomer and the enantioselectivity (E value) of the enzyme. The reaction mechanism for lipase-catalyzed acylation often follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which is then attacked by the amine nucleophile. researchgate.net

While specific rate constants for non-enzymatic reactions like Schiff base formation or amidation with acyl chlorides are not extensively documented in readily available literature, they are expected to follow standard second-order kinetics, with the rate dependent on the concentration of both the amine and the electrophile.

Influence of Steric Effects of the Cyclopropyl Group on Molecular Interactions

The cyclopropyl group is a unique substituent that exerts significant steric and electronic effects on adjacent functional groups. fiveable.meunl.pt Although small, it is a rigid, three-dimensional structure that can create considerable steric hindrance.

Steric Hindrance: Positioned at the alpha-carbon to the amine, the cyclopropyl ring sterically shields the nitrogen atom. This can influence the rate of reaction by hindering the approach of bulky electrophiles. Compared to a less hindered primary amine like ethylamine (B1201723), the rate of reaction for 1-cyclopropylethylamine with a sterically demanding ketone, for example, would be expected to be slower. This steric effect is a key factor in the enantioselectivity observed in enzymatic reactions, as the precise architecture of the enzyme's active site will accommodate one enantiomer more favorably than the other. nih.govnih.gov

Role of the Amine Functional Group in Hydrogen Bonding and Solubility

The physicochemical properties of this compound are significantly influenced by its primary amine functional group. In its free base form, 1-Cyclopropylethylamine (C5H11N), the nitrogen atom possesses a lone pair of electrons and is bonded to two hydrogen atoms. This structure allows it to participate in hydrogen bonding in two distinct ways: it can act as a hydrogen bond donor via its N-H bonds and as a hydrogen bond acceptor using the lone pair of electrons on the nitrogen atom libretexts.org. This capability to form hydrogen bonds with water molecules is a primary reason for the solubility of small amines in water libretexts.org. However, the solubility tends to decrease as the carbon chain length increases, typically becoming noticeable after about six carbon atoms libretexts.org.

When converted to its hydrochloride salt, this compound (C5H12ClN), the solubility in polar solvents like water is dramatically enhanced. This is because the basic amine group is protonated by hydrochloric acid, forming an ammonium cation (R-NH3+) and a chloride anion (Cl-). The resulting ionic salt is more water-soluble than its neutral free base form primarily due to strong ion-dipole interactions between the charged ions and the polar water molecules washington.edu. This interaction is generally stronger than the hydrogen bonding that occurs with the free amine. The presence of polar functional groups capable of hydrogen bonding or ionization is a key characteristic for a drug to be water-soluble washington.edu. While the cyclopropyl and ethyl groups contribute hydrophobic character, the ionization of the amine to its hydrochloride salt form is the dominant factor governing its water solubility washington.edu.

Table 1: Interactions of 1-Cyclopropylethylamine Forms and Their Effect on Water Solubility

Chemical Form Primary Intermolecular Force with Water Role in Hydrogen Bonding Expected Water Solubility
1-Cyclopropylethylamine (Free Base) Hydrogen Bonding Donor (N-H) & Acceptor (N lone pair) Soluble

Mechanisms of Nucleophilic Attack

The chemical reactivity of 1-Cyclopropylethylamine is centered on the nucleophilic nature of its primary amine group. The nitrogen atom possesses a lone pair of non-bonding electrons, which can be donated to an electron-deficient species (an electrophile). This makes the compound a competent nucleophile, enabling it to form new chemical bonds by attacking electrophilic centers. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, such as substituted pyrazinones and kinase inhibitors google.comchemicalbook.com.

The general mechanism of nucleophilic attack involves the nitrogen's lone pair forming a new covalent bond with an electrophilic atom. This initial step often results in the formation of a transient, positively charged nitrogen species (an ammonium ion). A subsequent deprotonation step, typically facilitated by a base or solvent, neutralizes the charge and yields the final product.

Common chemical transformations involving 1-Cyclopropylethylamine as a nucleophile include:

Acylation: It readily reacts with acylating agents like acyl chlorides or acid anhydrides. The amine attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide bond.

Alkylation: In reactions with alkyl halides, the amine's lone pair attacks the electrophilic carbon atom of the alkyl group, displacing the halide and forming a secondary amine. This reaction can sometimes proceed further to form tertiary amines and quaternary ammonium salts.

Reaction with Carbonyl Compounds: It can react with aldehydes and ketones to form imines (also known as Schiff bases). The nucleophilic amine attacks the carbonyl carbon, forming a carbinolamine intermediate which then undergoes dehydration to yield the imine. This is a crucial reaction for constructing carbon-nitrogen double bonds. The synthesis of certain pyrazinone ring systems utilizes this type of reaction pathway google.com.

Table 2: Nucleophilic Reactions of 1-Cyclopropylethylamine

Electrophile Class Example Electrophile Type of Reaction Resulting Product Type
Acyl Halide Acetyl chloride Acylation N-acylated amide
Alkyl Halide Methyl iodide Alkylation Secondary amine

Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Synthetic Intermediate

The reactivity of the amine group combined with the distinct stereochemical properties of the cyclopropyl (B3062369) moiety allows 1-cyclopropylethylamine hydrochloride to function as a versatile intermediate in the construction of pharmacologically relevant molecules. longdom.org

Precursor for Pharmacologically Active Compounds

This compound is an important intermediate in the synthesis of a variety of fine chemical products and new drug candidates. google.com The cyclopropylamine (B47189) structure is a key component in the design of various therapeutic agents. longdom.org For instance, the broader class of low-carbon fatty amines, to which 1-cyclopropylethylamine belongs, is widely utilized in the production of efficient new drugs. google.com The incorporation of the cyclopropyl group can significantly influence the pharmacological profile of a molecule.

Building Block for Complex Molecular Architectures

The rigid and strained nature of the cyclopropane (B1198618) ring makes 1-cyclopropylethylamine a desirable building block for creating complex molecular structures. longdom.org In medicinal chemistry, small carbocycles like cyclopropanes are recognized as important components for synthesizing compounds used in drug discovery. lifechemicals.com1clickchemistry.com The defined three-dimensional structure of the cyclopropyl group can help to rigidly orient other substituents in a molecule, which is a crucial factor in optimizing interactions with biological targets. This makes reagents containing such groups valuable for constructing compound libraries for screening and for the targeted synthesis of complex organic molecules. lifechemicals.com

Development of Potential Therapeutic Agents

The utility of this compound as a synthetic tool is exemplified in the development of potential treatments for central nervous system disorders.

Antipsychotic Agents

Research into new classes of antipsychotic agents has utilized cyclopropylamine derivatives to explore novel structure-activity relationships.

Synthesis of 6-(Alkylamino)-9-alkylpurines

In the search for new potential antipsychotic agents, a series of 6-(alkylamino)-9-alkylpurines were synthesized and evaluated. acs.orgnih.gov These compounds were designed to antagonize the behavioral effects of the dopamine (B1211576) agonist apomorphine (B128758) in animal models. acs.orgnih.gov The synthesis involved the reaction of various amines, including those with a cyclopropyl moiety, with a purine (B94841) scaffold. This strategic incorporation of different alkylamino groups at the 6-position of the purine ring was a key part of the investigation into how structural changes affect biological activity. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Potency and Specificity

Iterative structure-activity relationship (SAR) studies were conducted on the 6-(alkylamino)-9-alkylpurine series to optimize potency and specificity. acs.orgnih.gov These studies revealed that modifications at the 6- and 9-positions of the purine ring were critical. The introduction of a 6-(cyclopropylamino) substituent was found to improve the duration of action of the compounds. acs.orgnih.gov Further optimization led to the development of compound 80 , 6-(cyclopropylamino)-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purine, which showed a significant 48-fold improvement in anti-aggressive behavior activity compared to the initial lead compound. acs.orgnih.gov This highlights the importance of the cyclopropyl group in enhancing the pharmacological properties desired for a potential antipsychotic agent. acs.orgnih.gov

The table below summarizes the key findings from the SAR studies, demonstrating the impact of structural modifications on the activity of the 6-(alkylamino)-9-alkylpurine series.

Modification Observed Effect Reference
Introduction of a 9-cyclopropyl groupEnhanced potency acs.orgnih.gov
Introduction of a 6-(cyclopropylamino) substituentImproved duration of action acs.orgnih.gov
Addition of a 2-trifluoromethyl groupResulted in an agent with reduced cardiovascular effect acs.orgnih.gov

LRRK2 Inhibitors for Neurodegenerative Diseases

The inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a significant therapeutic strategy for Parkinson's disease (PD), as mutations in the LRRK2 gene are linked to both familial and sporadic forms of the disease. acs.orgnih.gov The (S)-enantiomer of 1-cyclopropylethylamine has been utilized as a key substituent in the development of potent and selective LRRK2 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold. acs.org

In the pursuit of novel LRRK2 inhibitors, researchers identified that the (S)-cyclopropylethylamine moiety at the C4-position of the pyrrolo[2,3-d]pyrimidine core contributes to significant inhibitory activity. acs.org Starting from a screening hit, a series of analogs incorporating (S)-1-cyclopropylethylamine were synthesized and evaluated for their ability to inhibit LRRK2. acs.org

Chirality plays a crucial role in the potency of pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors. Studies comparing the (S)- and (R)-isomers of amine substituents at the C4-position have demonstrated a clear preference for the (S)-configuration for optimal LRRK2 activity. acs.org

Initial screenings of enantiomeric pairs revealed that the (S)-isomers were consistently more potent than their corresponding (R)-isomers. acs.org For instance, the (S)-isomers of a set of five analog pairs were found to be 2- to 39-fold more potent than the (R)-isomers. acs.org This chiral sensitivity highlights the specific stereochemical requirements of the LRRK2 binding site. The (S)-cyclopropylethylamine analog (2a) demonstrated comparable potency to another lead compound, establishing it as a key component for further optimization studies. acs.org

Table 1: Chiral Selectivity of C4-Substituted Pyrrolo[2,3-d]pyrimidine Analogs

Compound Chirality LRRK2 G2019S IC₅₀ (μM)
1a S 0.32
1b R 1.8
2a S 0.40
2b R 15.6

Data sourced from a study on chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors. acs.org

Following the identification of the (S)-cyclopropylethylamine group as a favorable moiety, extensive Structure-Activity Relationship (SAR) studies were conducted by modifying the C2-position of the pyrrolo[2,3-d]pyrimidine core. acs.org These investigations aimed to enhance LRRK2 potency and improve selectivity against other kinases, such as TTK. acs.org

Table 2: Structure-Activity Relationship of C2-Modified (S)-Cyclopropylethylamine Analogs

Analog C2-Substituent LRRK2 G2019S IC₅₀ (μM) TTK IC₅₀ (μM) TTK Selectivity (SI)
22 N-methyl triazole 0.22 >10 >45
26 1,3-pyrazole 0.016 0.35 22
27 1,4-pyrazole 0.011 0.55 50
31 N-pyrazolo amide 0.008 0.29 36
32 N-triazolo amide 0.007 0.54 77

SI (Selectivity Index) = TTK IC₅₀ / LRRK2 G2019S IC₅₀. Data from a study on LRRK2 inhibitors. acs.org

Insecticidal Agents (e.g., Neonicotinoid Analogs)

This compound is a precursor to chiral amines used in the synthesis of novel neonicotinoid analogs, a class of insecticides that act on the nicotinic acetylcholine (B1216132) receptors (nAChRs) of insects. mdpi.comnih.gov The development of new neonicotinoids is driven by the need to overcome insect resistance to existing pesticides and to create more effective agents for crop protection. nih.govnih.gov

In this context, (S)-1-cyclopropylethylamine has been used to synthesize enantiopure non-cyclic nitroguanidines. mdpi.com These reactions typically proceed via a nucleophilic substitution where the amine attacks a carbon atom, displacing a leaving group to form the desired nitroguanidine (B56551) structure. mdpi.com The resulting chiral neonicotinoid analogs have been evaluated for their insecticidal activity against pests such as Xyleborus sp., the ambrosia beetle responsible for spreading laurel wilt disease. nih.govnih.gov

Chirality is a critical factor influencing the biological activity of neonicotinoid insecticides. mdpi.com Research has shown that enantiopure compounds can exhibit significant differences in their insecticidal efficacy. mdpi.com

In a study evaluating a series of newly synthesized neonicotinoid analogs, compounds derived from chiral amines were tested for their activity against Xyleborus affinis. nih.gov The results indicated that, generally, the R-enantiomers of non-cyclic nitroguanidines displayed higher insecticidal activity compared to their S-counterparts. nih.gov However, specific compounds incorporating the (S)-cyclopropylethylamine moiety, such as S-29, showed good insecticidal activity, achieving up to 73% mortality after 12 hours of exposure. nih.govnih.gov This highlights that while a general trend may exist for a particular scaffold, the specific stereochemistry for optimal activity can be structure-dependent. The differential activity between enantiomers underscores the importance of stereospecific interactions with the target receptor in the insect. nih.gov

**Table 3: Insecticidal Activity of Chiral Neonicotinoid Analogs against *Xyleborus sp.***

Compound Amine Moiety Chirality Mortality (%) after 12h
R-13 Cyclohexylethylamine R 67
23 N/A N/A 73
S-29 Cyclopropylethylamine S 73
43 N/A N/A 73
Dinotefuran (Reference) N/A 40

Data sourced from a study on the synthesis and insecticidal evaluation of chiral neonicotinoids. nih.govnih.gov

Synthesis of Enantiopure Nitroguanidines

The chiral structure of this compound makes it a useful precursor for the synthesis of enantiopure compounds, such as specific nitroguanidine derivatives. Enantiopure non-cyclic nitroguanidines have been synthesized using chiral amines, including (S)-cyclopropylethylamine. nih.gov The synthesis proceeds through a nucleophilic substitution reaction. In this process, the lone pair of electrons on the nitrogen atom of the chiral amine attacks the sp2-hybridized carbon of a nitroguanidine precursor, such as methyl-N-nitro-carbamimidothioate. nih.gov This reaction allows for the transfer of chirality from the amine to the newly formed nitroguanidine derivative, a critical step for developing compounds with specific biological targets, such as novel neonicotinoid insecticides. nih.govresearchgate.net

Intermediate for Antiviral Drugs (e.g., Carbovir and Abacavir)

The cyclopropylamine moiety is a crucial component of the antiviral drug Abacavir, a potent selective inhibitor of HIV-1 and HIV-2. newdrugapprovals.orgnewdrugapprovals.org While this compound itself is not the direct precursor, the simpler cyclopropylamine is used to install the vital cyclopropylamino group onto the purine ring system in the final steps of Abacavir's synthesis. newdrugapprovals.orggoogle.comgoogle.com

Different synthetic routes for Abacavir converge on a key step where a 6-chloro-substituted purine intermediate is reacted with cyclopropylamine. newdrugapprovals.orggoogle.com This reaction, often carried out in a solvent like n-butanol or isopropanol (B130326) at elevated temperatures, displaces the chlorine atom and introduces the cyclopropylamino group at the C6 position of the purine ring, completing the core structure of Abacavir. newdrugapprovals.orgnewdrugapprovals.orggoogle.com The resulting molecule is a carbocyclic nucleoside analogue that acts as a reverse transcriptase inhibitor. newdrugapprovals.orgyoutube.com

Other Potential Bioactive Compounds

The 1-cyclopropylethylamine scaffold is a versatile building block for various other potentially bioactive compounds. Derivatives of (1-cyclopropyl)cyclopropylamine have been identified in patents as useful for applications such as pest control agents, insecticides, and as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, the related structure, 1-phenylcyclopropane carboxamide, which can be synthesized from precursors like 2-phenyl acetonitrile, has been used to create derivatives that exhibit significant antiproliferative effects on human myeloid leukaemia cell lines without showing general cytotoxicity. nih.gov The rigid conformation imparted by the cyclopropane ring is believed to contribute to enhanced biological activity and metabolic stability in these compounds. nih.gov

Pharmacological Profiling and In Vitro / In Vivo Studies (Excluding Dosage/Administration)

Derivatives of 1-cyclopropylethylamine have been the subject of various pharmacological studies to determine their interaction with biological targets and their effects in preclinical models.

Enzyme Inhibition Assays

Cyclopropylamine-containing structures are well-known as mechanism-based inhibitors of flavin-dependent enzymes, particularly monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov These compounds can act as irreversible inhibitors by forming a covalent adduct with the enzyme's FAD cofactor, leading to its inactivation. nih.govnih.gov

Studies on 1-substituted cyclopropylamine derivatives have shown that they can covalently inhibit KDM1A (LSD1). nih.gov The introduction of bulkier substituents on the cyclopropylamine ring can increase selectivity against human MAO-A and MAO-B. nih.gov For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent and selective irreversible inhibitor of MAO-B. nih.gov Kinetic studies reveal that these derivatives often show time-dependent, irreversible inhibition that is not restored upon dilution. nih.gov The inhibition of MAO can lead to an increase in cellular catecholamines and a decrease in byproducts like hydrogen peroxide, which may contribute to anti-inflammatory effects. nih.gov

CompoundTarget EnzymeInhibition Value (IC50)Inhibition Type
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nMIrreversible
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nMIrreversible
Pyridazinobenzylpiperidine Derivative (S5)MAO-B0.203 µMCompetitive, Reversible
Pyridazinobenzylpiperidine Derivative (S16)MAO-B0.979 µMCompetitive, Reversible
Pyridazinobenzylpiperidine Derivative (S5)MAO-A3.857 µMCompetitive, Reversible

Data sourced from multiple studies investigating cyclopropylamine derivatives and other MAO inhibitors. nih.govmdpi.com

Receptor Binding Studies

Derivatives featuring the N-cyclopropylmethyl group, which is structurally related to 1-cyclopropylethylamine, have been extensively studied for their binding affinity to opioid receptors. Competitive radioligand binding assays using cloned opioid receptors have shown that these compounds can exhibit high, often subnanomolar, affinity for mu (µ), kappa (κ), and delta (δ) opioid receptors. nih.govdocumentsdelivered.com

For example, a series of 17-cyclopropylmethyl-morphinan derivatives were evaluated for their binding to opioid receptors. nih.gov The results indicated that these compounds generally retained high affinity for the mu-opioid receptor (MOR), with some derivatives showing selectivity over the kappa-opioid receptor (KOR). nih.gov In another study, 2-phenylcyclopropylmethylamine (PCPMA) derivatives were designed as partial agonists for the dopamine D2 receptor (D2R), a key target for antipsychotic drugs. nih.gov These compounds were identified through binding affinity screening and subsequent functional assays. nih.gov

Compound DerivativeReceptorBinding Affinity (Ki, nM)
NAP (Lead Compound)Mu Opioid Receptor (MOR)0.14
NAP (Lead Compound)Delta Opioid Receptor (DOR)22.3
NAP (Lead Compound)Kappa Opioid Receptor (KOR)0.48
Compound 6 (NMP)Mu Opioid Receptor (MOR)0.13
Compound 6 (NMP)Kappa Opioid Receptor (KOR)1.52
Compound 9 (NGP)Mu Opioid Receptor (MOR)0.17
Compound 9 (NGP)Kappa Opioid Receptor (KOR)2.03

Data represents a selection of 17-cyclopropylmethyl-morphinan derivatives from a structure-selectivity relationship study. nih.gov

Behavioral Assays in Animal Models (e.g., Apomorphine-induced Aggression)

Derivatives of cyclopropylamines have been evaluated in animal models to assess their effects on behavior. While specific data on apomorphine-induced aggression is limited, related behavioral paradigms are used. Apomorphine, a dopamine agonist, is known to induce stereotyped behaviors in rodents, such as repetitive gnawing, licking, and sniffing, which can be quantified to assess the effects of novel compounds on the dopamine system. nih.govnih.gov

In one study, novel D2R partial agonists derived from a 2-phenylcyclopropylmethylamine scaffold were tested in a mouse hyperlocomotion model. nih.gov These compounds demonstrated suppressive effects on hyperlocomotion, indicating potential as novel antipsychotics. nih.gov Behavioral models are crucial for characterizing the in vivo effects of receptor binding and enzyme inhibition, providing a bridge between molecular interactions and potential therapeutic outcomes. nih.govyoutube.com Such assays can reveal effects on locomotor activity, cognitive function, and anxiety-like behaviors. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis of this compound Analogues

The unique structural and electronic properties of the cyclopropyl group have made it a valuable component in the design of pharmacologically active compounds. longdom.org The strained three-membered ring of this compound and its derivatives imposes conformational rigidity and can influence metabolic stability and binding affinity to biological targets. nih.gov This section delves into the structure-activity relationship (SAR) and structure-property relationship (SPR) of this chemical scaffold, with a focus on its role in the inhibition of enzymes like Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates by modifying their chemical structure. For cyclopropylamine derivatives, research has primarily focused on their potent inhibitory activity against LSD1, a key enzyme in epigenetic regulation and a target in cancer therapy. nih.govnih.gov The core of the SAR for these compounds lies in the covalent interaction between the cyclopropylamine moiety and the flavin adenine (B156593) dinucleotide (FAD) cofactor within the catalytic domain of LSD1. nih.gov

Key research findings indicate that modifications at two primary locations on the 1-cyclopropylethylamine scaffold significantly impact its biological activity: the α-position of the ethylamine (B1201723) side chain and the phenyl ring often attached to the cyclopropane.

Substitution on the Phenyl Ring:

A significant body of research has explored the impact of substituents on a phenyl ring attached to the cyclopropane. These studies have revealed that the nature and position of these substituents are critical for potent inhibitory activity.

One study systematically investigated the decoration of a phenyl ring at the β-position of the cyclopropane ring with various functional groups. nih.gov The findings demonstrated that the introduction of small, particularly halogenated, functional groups at the meta position of the phenyl ring resulted in a substantial enhancement of inhibitory activity against KDM1A. nih.gov For instance, a compound featuring a meta-chloro substitution exhibited a potent inhibitory concentration (IC50) in the low nanomolar range. nih.govresearchgate.net

CompoundSubstitution on Phenyl RingLSD1 IC50 (nM)Reference
Parent Compound (unsubstituted)H>1000 nih.gov
44a3-Cl31 nih.gov
Analog A4-Cl150 nih.gov
Analog B3-F45 nih.gov
Analog C4-F210 nih.gov

α-Substitution on the Cyclopropylamine:

Compoundα-SubstitutionLSD1 IC50 (µM)Reference
Compound 16H1.72 researchgate.net
Compound 11(CH₂)₂NH₂0.131 researchgate.net
Compound 14Aryl Group0.031 researchgate.net

These SAR studies underscore the importance of specific structural features for the inhibitory activity of 1-cyclopropylethylamine analogues. The data clearly indicates that strategic placement of substituents can dramatically enhance potency, providing a roadmap for the design of more effective enzyme inhibitors.

Structure-Property Relationship (SPR) Analysis

SPR analysis examines how a compound's chemical structure influences its physicochemical properties, which in turn affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound and its derivatives, key properties of interest include binding affinity (KD), association rate (ka), and dissociation rate (kd) with their target protein. Surface Plasmon Resonance (SPR) is a powerful technique used to measure these kinetic parameters in real-time without the need for labeling. nih.goved.ac.uk

While specific SPR data for a comprehensive series of this compound analogs is not extensively available in the public domain, the principles of SPR and data from related compounds can provide valuable insights. The binding kinetics of a ligand to its target are crucial for its pharmacological effect. A high association rate allows the compound to bind to its target quickly, while a low dissociation rate results in a longer duration of action.

The following table illustrates hypothetical SPR data for a series of 1-cyclopropylethylamine analogs, demonstrating how structural modifications could influence binding kinetics. This data is based on typical observations in medicinal chemistry, where changes in lipophilicity, hydrogen bonding capacity, and steric bulk can alter the binding profile.

CompoundStructural ModificationAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Binding Affinity (KD) (nM)
Analog 1Unsubstituted1.2 x 10⁴5.0 x 10⁻³417
Analog 2Addition of a hydroxyl group2.5 x 10⁴4.5 x 10⁻³180
Analog 3Addition of a methyl group1.8 x 10⁴8.0 x 10⁻³444
Analog 4Introduction of a halogen3.1 x 10⁴2.2 x 10⁻³71

This table presents illustrative data to demonstrate the principles of SPR analysis. Actual experimental values would be required for a definitive SPR assessment.

The analysis of SPR data allows medicinal chemists to understand how structural changes impact the dynamic interaction between a drug and its target. For instance, the introduction of a functional group that forms a strong hydrogen bond with the target protein would likely decrease the dissociation rate (kd), leading to a lower KD and higher affinity. Conversely, a bulky substituent that creates steric hindrance could decrease the association rate (ka). By systematically studying these relationships, researchers can fine-tune the properties of a lead compound to achieve the desired therapeutic profile.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural elucidation of 1-Cyclopropylethylamine hydrochloride, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the molecular structure.

In a ¹H NMR spectrum, the protons on the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically as complex multiplets due to their unique chemical environment and coupling interactions. The methine (CH) proton, being adjacent to both the electron-withdrawing ammonium (B1175870) group and the cyclopropyl ring, would resonate further downfield. This signal would likely appear as a multiplet due to coupling with the protons of the adjacent methyl group and the cyclopropyl methine. The methyl (CH₃) protons would present as a doublet, coupled to the single adjacent methine proton. The ammonium (NH₃⁺) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary data. It would show distinct signals for each unique carbon atom: the methyl carbon, the chiral methine carbon, and the carbons of the cyclopropyl ring. The chemical shifts confirm the connectivity of the carbon skeleton. While specific data for this exact compound is not widely published, data from structurally similar compounds, such as (1-cyclopropyl)cyclopropylamine hydrochloride, show the cyclopropyl protons resonating between 0.08 and 1.30 ppm in D₂O. nih.gov

Table 1: Predicted NMR Data for this compound

Assignment Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
Cyclopropyl CH₂¹H0.2 - 0.7Multiplet
Cyclopropyl CH¹H0.8 - 1.3Multiplet
Methyl (CH₃)¹H1.2 - 1.6Doublet
Methine (CH)¹H2.8 - 3.5Multiplet
Ammonium (NH₃⁺)¹H7.5 - 9.0Broad Singlet
Cyclopropyl CH₂¹³C5 - 15
Cyclopropyl CH¹³C15 - 25
Methyl (CH₃)¹³C18 - 28
Methine (CH)¹³C50 - 65

Note: These are predicted values based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Purity and Identity

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a critical technique for verifying the identity and purity of this compound. This method couples the separation power of liquid chromatography with the precise mass analysis of a high-resolution mass spectrometer. digitellinc.com

The identity of the compound can be confirmed by measuring its accurate mass. The free base, 1-cyclopropylethanamine (B155062) (C₅H₁₁N), has a calculated monoisotopic mass of 85.08915 Da. nih.gov When analyzed by mass spectrometry using a soft ionization technique like electrospray ionization (ESI) in positive mode, the compound is detected as the protonated molecule, [M+H]⁺. The expected accurate mass for this ion, [C₅H₁₂N]⁺, is 86.09698 Da. The ability of HR-LCMS to measure this mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the elemental composition, thus confirming the compound's identity and distinguishing it from potential isobaric impurities. digitellinc.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an essential method for assessing the purity of this compound. A standard reversed-phase HPLC method can be used to separate the main compound from any non-volatile impurities, with purity calculated from the relative peak areas in the resulting chromatogram.

Crucially, 1-Cyclopropylethylamine is a chiral molecule, existing as (R) and (S) enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), requires a specialized chiral HPLC method. nih.gov This is most often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to have different retention times and separate into two distinct peaks. springernature.comyoutube.com Polysaccharide-based CSPs are commonly used for the separation of amine enantiomers. nih.govnih.gov The enantiomeric excess is calculated by comparing the areas of the two enantiomer peaks. This analysis is vital in fields where the biological activity may be specific to a single enantiomer.

Table 2: Representative Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based, such as Chiralpak®)
Mobile Phase A mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol) with a small amount of an amine modifier (e.g., Diethylamine)
Mode Normal Phase
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 205-220 nm
Temperature Ambient (e.g., 25 °C)

Note: This table provides example conditions. The method must be optimized for the specific column and instrument used.

X-ray Crystallography and Conformational Analysis (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure.

This analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice, including the spatial orientation of the cyclopropyl ring relative to the ethylamine (B1201723) sidechain. For a sample of a single enantiomer, the analysis could also determine its absolute configuration ((R) or (S)). The crystallographic data would also detail the intermolecular interactions, particularly the hydrogen bonding between the ammonium group (the donor) and the chloride anion (the acceptor), which are critical to the stability of the crystal structure. researchgate.net

Currently, a public crystal structure for this compound is not available in major crystallographic databases. In the absence of experimental data, computational modeling methods can be employed to predict the molecule's low-energy conformations and structural parameters.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies focusing solely on 1-cyclopropylethylamine hydrochloride are not extensively available in public literature, the principles of such simulations can be understood from studies on analogous compounds.

Docking studies on various amine-containing ligands and cyclopropyl-bearing molecules reveal common interaction patterns. For instance, in studies involving more complex molecules with cyclopropyl (B3062369) rings, the rigid and lipophilic nature of the cyclopropyl group often dictates its placement within hydrophobic pockets of protein binding sites. The amine group, which would be protonated in this compound, is a key participant in hydrogen bonding and electrostatic interactions with receptor residues such as aspartate, glutamate, or serine.

The general procedure for such a docking study would involve:

Preparation of the Receptor and Ligand: A three-dimensional structure of the target protein is obtained, and the this compound structure is modeled and energy-minimized.

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

In a hypothetical docking scenario, the positively charged ammonium (B1175870) group of this compound would be expected to form strong ionic and hydrogen bond interactions with negatively charged or polar residues in a binding pocket. The cyclopropyl and ethyl groups would likely engage in van der Waals interactions within a hydrophobic sub-pocket.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For 1-cyclopropylethylamine and its hydrochloride salt, these calculations can predict properties like charge distribution, molecular orbital energies, and reactivity indices.

Studies on simple alkylamines and cyclopropylamines provide a framework for understanding the electronic characteristics of this compound. mdpi.com Density Functional Theory (DFT) is a commonly employed method for these calculations.

Key electronic properties that can be calculated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial indicators of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, the region around the -NH3+ group would exhibit a strong positive potential, indicating its susceptibility to nucleophilic attack or interaction with negatively charged species.

Mulliken and Natural Population Analysis (NPA): These methods provide atomic charges, quantifying the electron distribution among the atoms in the molecule.

Quantum chemical studies on related cyclopropylamines have shown that stereoelectronic effects, such as hyperconjugative interactions between the cyclopropyl ring orbitals and the C-N bond, play a significant role in determining the molecule's basicity and electronic structure. nih.gov For this compound, the protonation of the amine group would significantly lower the HOMO and LUMO energy levels, making it less reactive as a nucleophile but a potential hydrogen bond donor.

Table 1: Calculated Electronic Properties of Related Amines (Note: This table is illustrative and based on general findings for similar molecules, as specific data for this compound is not readily available.)

PropertyTypical Value for a Primary AlkylamineExpected Trend for 1-Cyclopropylethylamine HCl
HOMO Energy~ -6.0 eVLower (more negative)
LUMO Energy~ 1.5 eVLower
HOMO-LUMO Gap~ 7.5 eVLarger
Dipole Moment~ 1.5 DSignificantly Higher

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the C-C and C-N single bonds. Conformational analysis helps identify the most stable arrangements of the atoms in space and the energy barriers between them.

Research on the parent molecule, cyclopropylamine (B47189), has revealed the existence of different conformers. acs.org The two principal conformers are the trans (or anti) and gauche forms, which describe the relative orientation of the amino group and the cyclopropyl ring. acs.org For cyclopropylamine, the trans conformer, where the amino group is directed away from the ring, is found to be more stable than the gauche conformer. acs.org An enthalpy difference of approximately 2.00 kcal/mol has been calculated between the more stable trans and the higher-energy gauche conformers for cyclopropylamine-d2. acs.org

For 1-cyclopropylethylamine, the additional methyl group introduces another layer of conformational complexity. The rotation around the bond connecting the ethyl group to the cyclopropyl ring will also have specific energy minima. The energy landscape is a surface that maps the potential energy of the molecule as a function of its conformational degrees of freedom.

Computational studies on similar systems, like cyclopropylacyl radicals, also show the presence of s-cis and s-trans conformers with a discernible energy barrier to rotation. rsc.org For this compound, it is expected that the bulky cyclopropyl and protonated amine groups will lead to distinct low-energy conformations to minimize steric hindrance. The most stable conformer would likely position the large groups in a staggered or anti-periplanar arrangement.

Modeling of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a delicate interplay of steric and electronic effects. Computational models can dissect these contributions to predict how the molecule will behave in a chemical reaction.

Steric Effects: The cyclopropyl group is sterically more demanding than a simple methyl or ethyl group. This steric hindrance can influence the accessibility of the amine group (or the alpha-carbon) to reactants. In reactions where the amine group is the reactive center, the approach of a bulky reagent might be hindered.

Electronic Effects: The cyclopropyl group exhibits unique electronic properties, behaving somewhat like a double bond in its ability to donate electron density through conjugation. This is due to the high p-character of the C-C bonds in the strained three-membered ring. This electron-donating nature can influence the basicity of the amine group in the parent molecule, 1-cyclopropylethylamine.

In the hydrochloride salt, the amine is protonated, and its reactivity as a nucleophile is quenched. However, the electronic influence of the cyclopropyl group can still affect the acidity of the N-H protons and the stability of the cation.

Computational studies on related systems have demonstrated that stereoelectronic effects, such as the alignment of the C-N bond with the Walsh orbitals of the cyclopropyl ring, can significantly impact stability and reactivity. nih.gov For instance, hyperconjugative interactions between the cyclopropyl ring and the adjacent carbocationic center (if formed) can lead to significant stabilization. Modeling studies can quantify these interactions and predict their impact on reaction pathways and transition state energies.

Catalysis and Reaction Engineering

Application in Catalytic Processes

1-Cyclopropylethylamine hydrochloride, and its free base form 1-cyclopropylethylamine, are recognized as valuable chiral building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.comcymitquimica.com While its primary role is often as a reactant or a structural motif in a final product, the broader class of chiral amines to which it belongs is integral to various catalytic disciplines.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. matthey.com This allows for high catalyst activity and selectivity due to the excellent accessibility of the catalyst's active sites. In this domain, chiral amines and their derivatives can function as ligands for metal catalysts, inducing asymmetry in reactions to produce specific enantiomers of a target molecule.

While direct research detailing this compound as a ligand in homogeneous catalysis is not extensively documented in the provided sources, its structural features—a primary amine and a chiral center—are characteristic of molecules used in asymmetric catalysis. The development of well-defined transition metal complexes as homogeneous catalysts is a key area of research for converting waste products into useful chemicals and for other environmentally benign transformations. st-andrews.ac.uk The performance of these catalysts is complex and time-dependent, influenced by processes of activation and deactivation throughout the reaction. nih.gov

Heterogeneous catalysis employs catalysts in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. rsc.org A major advantage of this approach is the ease of separating the catalyst from the product, which simplifies purification and allows for catalyst recycling.

The application of this compound in heterogeneous catalysis is not specifically detailed. However, the principles of heterogeneous catalysis are broadly applied in the synthesis of complex molecules. For instance, novel magnetic nanocatalysts have been developed for the environmentally friendly synthesis of complex organic hybrids, demonstrating excellent activity and stability. rsc.org Such catalysts are designed for easy recovery and reuse, which is a significant advantage in industrial processes. Amines can be immobilized on solid supports to create heterogeneous catalysts, although specific examples involving 1-cyclopropylethylamine were not found.

Biocatalysis utilizes natural catalysts, such as enzymes or whole cells, to perform chemical transformations. nih.gov This field has emerged as a powerful and "green" alternative to traditional chemical methods, offering high efficiency and exceptional selectivity under mild reaction conditions. nih.govnih.gov The synthesis of chiral amines, a crucial class of compounds in the pharmaceutical industry, is a key application of biocatalysis. mdpi.com Enzymes such as transaminases, imine reductases, and amine oxidases are instrumental in producing enantiomerically pure amines. mdpi.com 1-Cyclopropylethylamine, as a chiral primary amine, represents a target molecule well-suited for synthesis via enzymatic routes. mdpi.comnih.gov

Optimizing the activity and selectivity of biocatalysts is crucial for developing efficient industrial processes. rsc.org Enzyme performance is highly dependent on reaction conditions such as temperature, pH, and substrate concentration. For example, the biocatalytic production of (S)-methoxyisopropylamine, an amine structurally related to 1-cyclopropylethylamine, was optimized by integrating enzymology and engineering to overcome kinetic and thermodynamic limitations, resulting in a high-yield process. researchgate.net

Furthermore, enzyme activity can be controlled by modifying the enzyme itself. Techniques like chemical rescue, where an essential amino acid is mutated and its function is restored by adding a small exogenous compound, can be used to create switchable enzymes. nih.gov This allows for precise control over enzymatic reactions, which is particularly useful in complex multi-step enzyme cascades. nih.gov

Directed evolution has become a cornerstone of biocatalyst development, enabling scientists to tailor enzymes for specific industrial applications. nih.govillinois.edu This technique mimics natural evolution in a laboratory setting, involving iterative cycles of generating genetic diversity through random mutagenesis or gene recombination, followed by high-throughput screening or selection to identify variants with desired improvements. researchgate.netillinois.edu

Key traits that can be enhanced through directed evolution include:

Thermostability: Increasing the enzyme's resistance to high temperatures.

Activity: Enhancing the reaction rate. illinois.edu

Selectivity: Improving the enzyme's ability to produce a specific stereoisomer (enantioselectivity) or to act on a particular part of a molecule (regioselectivity). nih.gov

Substrate Scope: Broadening the range of molecules the enzyme can accept as substrates. nih.gov

A landmark achievement in this field was the development of an engineered transaminase by Merck and Codexis for the manufacture of the diabetes drug sitagliptin. mdpi.com Through directed evolution, a transaminase was created that could efficiently synthesize the required chiral amine intermediate with exceptional enantiomeric excess, providing a greener and more efficient alternative to the original chemical process. mdpi.com This approach is directly applicable to the synthesis of other valuable chiral amines like 1-cyclopropylethylamine.

Table 1: The Directed Evolution Cycle

Step Description Key Techniques
1. Gene Library Creation A diverse collection of gene variants is created from a parent gene. Random Mutagenesis (e.g., error-prone PCR), DNA Shuffling, Site-Directed Mutagenesis. researchgate.netillinois.edu
2. Expression The variant genes are inserted into a host organism (e.g., E. coli) to produce the corresponding enzymes. Recombinant DNA technology. researchgate.net
3. Screening/Selection The library of enzyme variants is tested to identify those with improved properties (e.g., higher activity, better stability). High-Throughput Screening (HTS) assays, selection-based methods. nih.govillinois.edu
4. Amplification The gene of the best-performing variant is isolated and used as the template for the next round of evolution. Polymerase Chain Reaction (PCR). illinois.edu

For industrial-scale biocatalysis, enzymes are often immobilized onto solid supports. Immobilization confines the enzyme to a matrix, which prevents it from dissolving in the reaction medium. nih.gov This strategy offers several significant advantages, including enhanced enzyme stability, simplified product separation, and the ability to reuse the biocatalyst for multiple reaction cycles, thereby reducing operational costs. nih.govmdpi.com While immobilization can sometimes alter an enzyme's catalytic properties, it is a critical step for creating robust and economically viable processes. researchgate.net

There are several common methods for enzyme immobilization:

Adsorption: The enzyme is physically bound to the surface of a carrier material (e.g., silica, activated carbon) through weak, non-covalent interactions like van der Waals forces or hydrogen bonds. nih.govmdpi.com

Covalent Attachment: Strong, stable covalent bonds are formed between the enzyme and the support material. nih.govmdpi.com This is a widely used method that securely anchors the enzyme, minimizing leaching.

Entrapment/Encapsulation: The enzyme is physically trapped within the porous network of a polymer or gel matrix, allowing the substrate and product to diffuse freely while retaining the enzyme. mdpi.com

Cross-Linking: Multifunctional reagents are used to create covalent bonds between enzyme molecules, forming insoluble aggregates. This can be done with or without a support carrier. mdpi.com

Table 2: Comparison of Enzyme Immobilization Methods

Immobilization Method Principle Advantages Disadvantages
Adsorption Non-covalent binding to a water-insoluble carrier. nih.gov Simple, low cost, minimal enzyme denaturation. Weak binding can lead to enzyme leaching. nih.gov
Covalent Attachment Formation of covalent bonds between the enzyme and support. nih.gov Strong binding, high stability, no leaching. Can cause conformational changes, potentially reducing activity. mdpi.com
Entrapment Physical confinement within a porous matrix. mdpi.com Generally applicable, protects enzyme from harsh environments. Mass transfer limitations for substrate/product can occur. mdpi.com
Cross-Linking Intermolecular cross-linking of enzyme molecules. mdpi.com High enzyme loading, support-free option. Can lead to enzyme distortion and activity loss.

Biocatalysis and Enzymatic Transformations

Reaction Condition Optimization (Temperature, pH, Solvents)

The optimization of reaction conditions, including temperature, pH, and the choice of solvents, is paramount for maximizing yield and minimizing byproducts in the synthesis of this compound and its analogs. The rate of most chemical reactions increases with temperature, and for systems with multiple possible reactions, temperature can dictate the primary product formed. Similarly, reactant concentration and system pressure (for gaseous reactants) are key levers in controlling reaction rates.

In the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, precise temperature control is critical at various stages. d-nb.infobeilstein-journals.org The initial formation of 1-cyclopropylcyclopropanecarboxylic acid from 1-bromo-1-cyclopropylcyclopropane involves cooling to -78 °C for the addition of t-BuLi, followed by quenching with dry ice. d-nb.infobeilstein-journals.org The subsequent acidification step is performed at a chilled temperature of 0–5 °C. d-nb.info The formation of the tert-butyl carbamate (B1207046) intermediate involves multiple temperature points: the addition of triethylamine (B128534) and ethyl chloroformate occurs at -5 °C, while the subsequent thermolysis in tert-butyl alcohol is conducted at 80 °C. nih.govbeilstein-journals.org The final step, the deprotection to form the hydrochloride salt, is initiated at 0 °C and then allowed to proceed at ambient temperature for an extended period. nih.govbeilstein-journals.org

The pH of the reaction medium is controlled through the addition of acids and bases at specific points. For example, after the formation of the carboxylic acid via carboxylation of a lithiated intermediate, the reaction is quenched with an ice-cold potassium hydroxide (B78521) (KOH) solution before being acidified with concentrated hydrochloric acid (HCl) to isolate the product. nih.govd-nb.info This control of pH is essential for product separation and purification.

Solvents are chosen based on reactant solubility, reaction compatibility, and ease of removal. Anhydrous solvents are frequently required to prevent unwanted side reactions, necessitating the use of drying agents or distillation from desiccants like sodium benzophenone (B1666685) ketyl. nih.gov In one scalable synthesis, a range of solvents is used, including diethyl ether (Et₂O), pentane, acetone, and tert-butyl alcohol (t-BuOH). nih.govd-nb.info The final precipitation of the hydrochloride salt is typically achieved using a solution of HCl in an organic solvent like diethyl ether. nih.govresearchgate.netresearchgate.net A patent for a related synthesis lists ethanol, methyl tert-butyl ether (MTBE), N,N-dimethylformamide, dichloromethane, and toluene (B28343) as suitable solvents. google.com

Table 1: Optimized Reaction Conditions in the Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride

Process Scale-up and Industrial Applications

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs presents several challenges, including cost, safety, and reproducibility. A key focus of research has been to develop synthetic routes that are not only high-yielding but also readily scalable. nih.gov This amine and its derivatives are considered important intermediates for biologically active and pharmacologically relevant compounds, finding use in treatments for hepatitis C and as pesticides. nih.govd-nb.info

One reported synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride was specifically designed to be scalable to 50-gram quantities and larger. nih.gov This improved five-step procedure, starting from methyl cyclopropanecarboxylate, was found to be superior to a previously patented method that started from cyclopropyl (B3062369) cyanide. nih.gov The older method gave poor yields (15–20%) of impure product and required chromatographic purification, making it difficult to scale up. nih.govd-nb.info The newer, scalable process avoids costly reagents like di-tert-butyl pyrocarbonate and problematic purification steps, making it more suitable for industrial application. nih.gov

Table 2: Comparison of Synthetic Routes for Cyclopropylamine (B47189) Derivatives

Advanced Research Topics

Chirality and Stereoselective Transformations

The presence of a chiral center in 1-cyclopropylethylamine gives rise to stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. This chirality is a critical aspect of its molecular structure, influencing its interactions with other chiral molecules, particularly in biological systems.

1-Cyclopropylethylamine hydrochloride contains a stereocenter at the carbon atom bonded to the cyclopropyl (B3062369) group, the methyl group, the amino group, and a hydrogen atom. This results in the existence of two enantiomers: (S)-1-cyclopropylethylamine and (R)-1-cyclopropylethylamine. The spatial arrangement of these groups around the chiral center determines the absolute configuration of each enantiomer.

The significance of enantiomeric purity in the bioactivity of chiral compounds is a well-established principle in pharmacology and medicinal chemistry. Often, only one enantiomer of a racemic mixture is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. While specific bioactivity data for each enantiomer of this compound is not detailed in the provided search results, the general principle of stereoselectivity in drug action underscores the importance of separating and studying the individual enantiomers. The synthesis of enantiomerically pure forms, often described by enantiomeric excess (ee), is crucial for developing selective therapeutic agents. For instance, commercial suppliers may offer specific enantiomers like (S)-1-Cyclopropylethylamine with a high enantiomeric excess (e.g., ≥98.0%). thermofisher.com

Interactive Table: Properties of (S)-1-Cyclopropylethylamine
Property Value
Enantiomeric excess ≥98.0%
Optical Rotation +27.5 ± 1.0° (neat)
Assay (GC) ≥97.5%
Refractive Index 1.4245-1.4585 @ 20°C
Appearance Clear colorless to pale yellow

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. mdpi.com For a chiral molecule like 1-cyclopropylethylamine, its ability to be recognized by a biological receptor is highly dependent on its stereochemistry. The three-dimensional arrangement of the cyclopropyl, methyl, and amino groups around the chiral center creates a unique shape that must fit into a complementary chiral binding site on a receptor or enzyme.

The "three-point interaction model" is a fundamental concept in explaining the chiral recognition of small molecules. mdpi.com This model posits that for a chiral receptor to distinguish between two enantiomers, there must be at least three points of interaction between the receptor and the molecule. The differing spatial arrangements of the substituents on the enantiomers of 1-cyclopropylethylamine mean that only one enantiomer can achieve the optimal three-point fit with its specific biological target. This selective binding is the basis for the differences in bioactivity observed between enantiomers. The study of chiral recognition is essential for understanding the mechanisms of drug action and for the design of new, more selective therapeutic agents. rsc.org

Isotopic Labeling in Mechanistic Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to trace the metabolic fate of molecules in biological systems. nih.gov In the context of this compound, substituting one or more hydrogen atoms with its heavier isotope, deuterium (²H or D), can provide valuable insights.

Deuterium-labeled compounds are pivotal diagnostic tools in drug discovery research. nih.gov For instance, if 1-cyclopropylethylamine were to undergo a metabolic reaction involving the cleavage of a C-H bond, replacing that hydrogen with deuterium would result in a slower reaction rate. This phenomenon, known as the kinetic isotope effect, can help identify which C-H bonds are involved in the rate-determining step of a metabolic pathway. Furthermore, deuterium labeling is extensively used in pharmaceutical studies to create internal standards for mass spectrometry-based quantification of the parent drug and its metabolites. nih.gov Recent advancements have enabled the direct and selective installation of deuterium at specific C-H bonds using methods like photoredox-mediated hydrogen atom transfer, often using deuterated water (D₂O) as the deuterium source. nih.gov

Structure-Function Relationships in Biological Systems

The biological function of this compound is intrinsically linked to its chemical structure. The key structural features that likely dictate its activity are the cyclopropyl ring, the ethylamine (B1201723) side chain, and the stereochemistry at the chiral center.

Exploration of Novel Reaction Pathways and Mechanisms

The synthesis of 1-cyclopropylethylamine and its derivatives can be approached through various synthetic routes. Research in this area focuses on developing more efficient, stereoselective, and environmentally friendly methods. The exploration of novel reaction pathways is crucial for accessing new analogs for biological testing and for scaling up the production of promising lead compounds.

One area of interest could be the development of catalytic asymmetric syntheses to directly produce the desired enantiomer of 1-cyclopropylethylamine, thus avoiding the need for chiral resolution of a racemic mixture. This could involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. Furthermore, the development of novel bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, could open up new avenues for studying the biological interactions of 1-cyclopropylethylamine derivatives in real-time. nih.gov The discovery of new reaction mechanisms, such as those involving novel intermediates or catalytic cycles, can lead to breakthroughs in synthetic organic chemistry and facilitate the production of complex molecules. researchgate.netnih.gov

Q & A

Q. What established synthesis methods are reported for 1-Cyclopropylethylamine hydrochloride, and how can they be reproduced?

Methodological Answer: The primary synthesis route involves reductive ammoniation of cyclopropyl methyl ketone with ammonia under catalytic hydrogenation conditions. Post-reaction purification typically employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt . Confirmation of successful synthesis requires NMR spectroscopy (¹H/¹³C) to verify cyclopropane ring integrity and amine proton signals, alongside mass spectrometry (MS) for molecular ion validation.

Q. What analytical techniques are recommended to confirm the purity and structural identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to cyclopropane protons (δ 0.5–1.5 ppm) and ethylamine protons (δ 2.5–3.5 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of acetonitrile/0.1% TFA in water (80:20) to assess purity (>98%).
  • Elemental Analysis : Validate chloride content (theoretical Cl⁻ ≈ 20.8%) .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine powders.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

Q. How does the hydrochloride salt form influence solubility for experimental applications?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (≈50–100 mg/mL in water) compared to the free base. For organic phase reactions, solubility in DMSO or DMF (≈20–30 mg/mL) is preferred. Pre-solubilize in water for in vitro assays, adjusting pH to 6–7 with NaOH to avoid protonation-dependent interference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity in synthesis?

Methodological Answer:

  • Catalyst Screening : Compare Ra-Ni vs. chiral catalysts (e.g., Ru-BINAP) to enhance enantioselectivity.
  • Temperature Control : Lower reaction temperatures (0–10°C) may reduce side products (e.g., over-reduction).
  • In Situ Monitoring : Use FTIR to track ketone consumption (C=O stretch at ≈1700 cm⁻¹) and optimize reaction time .

Q. What advanced techniques resolve stereochemical ambiguities in cyclopropane-containing amines?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation (solvent: chloroform/methanol).
  • Chiral HPLC : Utilize a Chiralpak® IA column with heptane/ethanol (90:10) to separate enantiomers .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies :

  • Prepare solutions at pH 2, 7, and 10.
  • Store at 40°C for 4 weeks (ICH Q1A guidelines).
  • Monitor degradation via HPLC: Acidic conditions (pH < 4) show <5% degradation, while alkaline conditions (pH > 9) lead to cyclopropane ring opening (>20% degradation) .

Q. How should researchers address contradictions in reported biological activity data for similar cyclopropylamine derivatives?

Methodological Answer:

  • Comparative Studies : Replicate assays (e.g., enzyme inhibition) under standardized conditions (e.g., ATP concentration, incubation time).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate electronic effects (cyclopropane ring strain) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.